Diisobutyldimethoxysilane

描述

Diisobutyldimethoxysilane is an organosilicon compound with the molecular formula C₁₀H₂₄O₂Si and a molecular weight of 204.38 g/mol . It is a colorless to almost colorless liquid that is sensitive to moisture and has a boiling point of 188°C . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Diisobutyldimethoxysilane can be synthesized through the reaction of diisobutylchlorosilane with methanol in the presence of a base such as pyridine . The reaction proceeds as follows:

(CH₃)₂CHCH₂2SiCl2+2CH3OH→(CH₃)₂CHCH₂2Si(OCH3)2+2HCl

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of silicon with isobutyl chloride and methanol under controlled conditions. The process involves the use of catalysts to enhance the reaction rate and yield .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming diisobutylsilanediol and methanol.

Condensation: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.

Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Silanols or silanes, often in the presence of a catalyst.

Substitution: Nucleophiles like amines or alcohols, typically under mild conditions.

Major Products:

Hydrolysis: Diisobutylsilanediol and methanol.

Condensation: Siloxane polymers.

Substitution: Various substituted silanes depending on the nucleophile used.

科学研究应用

Chemical Properties and Overview

- CAS Number : 17980-32-4

- Molar Mass : 204.38 g/mol

- Density : 0.863 g/cm³ at 20 °C

- Boiling Point : 188 °C

- Flash Point : 62 °C

DIBMS is characterized by its ability to act as a coupling agent and crosslinking agent in various chemical reactions. Its unique structure allows it to bond effectively with organic substrates, enhancing the mechanical properties of materials.

Coatings and Adhesives

DIBMS is widely used in the formulation of coatings and adhesives due to its excellent adhesion properties. It enhances the durability and performance of coatings applied to metals, plastics, and glass surfaces. The compound's silane functionality allows for better bonding at the molecular level.

Polymer Modification

In polymer chemistry, DIBMS serves as a modifier for polymers such as polypropylene. It acts as an external electron donor in catalyst systems, improving the polymerization process and resulting in polymers with enhanced properties such as increased strength and thermal stability .

Silane Crosslinking

DIBMS is employed as a crosslinking agent in silane-grafted plastomers, particularly as a replacement for ethylene-propylene-diene monomer (EPDM) materials. This application is crucial in producing elastomers with superior mechanical properties .

Synthesis of Silica-Based Materials

The compound is utilized in the synthesis of silica-based materials, where it contributes to the formation of siloxane networks. This application is vital in creating advanced materials for electronics and optics.

Case Study 1: Polymerization Enhancement

In a study examining the effects of DIBMS as an external electron donor in propylene polymerization, it was found that using DIBMS significantly improved the catalyst's sensitivity to hydrogen and overall polymer yield . This enhancement demonstrates DIBMS's critical role in optimizing polymer production processes.

Case Study 2: Coating Formulations

Research on coatings incorporating DIBMS revealed that surfaces treated with this silane exhibited improved adhesion properties compared to traditional formulations. The study highlighted that DIBMS not only improved adhesion but also contributed to increased resistance to environmental degradation .

作用机制

Diisobutyldimethoxysilane exerts its effects primarily through the formation of siloxane bonds. The methoxy groups are hydrolyzed to form silanols, which then condense with other silanols or silanes to create siloxane linkages . This mechanism is crucial in applications such as surface modification and polymer formation.

相似化合物的比较

- Dimethyldimethoxysilane

- Diethoxydimethylsilane

- Trimethoxysilane

- Triethoxysilane

Comparison: Diisobutyldimethoxysilane is unique due to its isobutyl groups, which provide steric hindrance and influence its reactivity and physical properties. Compared to dimethyldimethoxysilane, this compound has bulkier substituents, affecting its hydrolysis rate and condensation behavior . This makes it particularly useful in applications requiring controlled reactivity and specific surface properties.

生物活性

Diisobutyldimethoxysilane (DIDMS) is a silane compound with diverse applications in various fields, including materials science and biological research. This article examines its biological activity, focusing on its interactions at the molecular level, its role as a catalyst in polymerization processes, and its potential therapeutic applications.

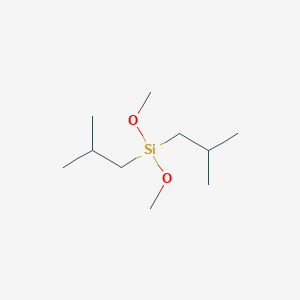

This compound is characterized by the following chemical structure:

- Molecular Formula :

- Molecular Weight : 174.31 g/mol

- Appearance : Colorless liquid

The presence of methoxy groups allows DIDMS to engage in various chemical reactions, making it a versatile compound in both industrial and biological contexts.

1. Catalytic Properties in Polymerization

DIDMS has been shown to enhance the performance of catalysts in polymerization reactions. For instance, studies indicate that when used as an external electron donor in Ziegler-Natta catalysts, DIDMS significantly improves the efficiency of propylene polymerization processes. The effectiveness of DIDMS as an external donor was evaluated through comparative studies with other silanes, demonstrating its superior catalytic activity and stability under reaction conditions .

2. Interactions with Biological Molecules

Research has indicated that DIDMS can form stable complexes with various biomolecules, potentially influencing their functionality. For example, in silico studies have demonstrated that DIDMS interacts favorably with peptide sequences through π-π interactions and hydrophobic bonding. These interactions are crucial for the design of molecularly imprinted polymers (MIPs) used in biosensing applications .

Study 1: Propylene Polymerization Enhancement

In a study assessing the impact of external electron donors on catalyst performance, DIDMS was compared to other silanes. The results indicated that DIDMS improved the yield and molecular weight of polypropylene produced, showcasing its effectiveness as a catalyst modifier .

| Silane Type | Catalyst Activity | Yield (g) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound (DIDMS) | High | 1500 | 100,000 |

| Diisopropyldimethoxysilane (DIPDMS) | Moderate | 1200 | 80,000 |

Study 2: Molecular Interactions

A computational study analyzed the binding affinities of various silanes, including DIDMS, with peptide models. The findings revealed that DIDMS exhibited significant binding energies due to favorable hydrophobic interactions with aromatic amino acids present in the peptides .

| Monomer | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| This compound (DIDMS) | -3.05 | π-alkyl interactions |

| Phenyltriethoxysilane (PTES) | -3.13 | π-π interactions |

Applications in Biotechnology

The unique properties of DIDMS make it suitable for various applications in biotechnology:

- Biosensors : Its ability to form stable complexes with biomolecules can be harnessed for developing sensitive biosensors.

- Drug Delivery Systems : The hydrophobic nature of DIDMS can facilitate drug encapsulation and release mechanisms.

- Surface Modifications : Its use as a coupling agent can enhance the biocompatibility of materials used in medical devices.

属性

IUPAC Name |

dimethoxy-bis(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si/c1-9(2)7-13(11-5,12-6)8-10(3)4/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYFIJRXGOQNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](CC(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066291 | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17980-32-4 | |

| Record name | Diisobutyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diisobutyldimethoxysilane influence the properties of polypropylene when used in polymerization reactions?

A: this compound acts as an external electron donor in Ziegler-Natta catalyzed propylene polymerization [, , ]. It interacts with the active sites of the catalyst, influencing its activity and stereoselectivity. This interaction leads to changes in the polymer microstructure, affecting its molecular weight distribution, melt flow rate (MFR), and mechanical properties [, ]. For example, using this compound in conjunction with triethoxyisobutylsilane can result in polypropylene with a significantly higher MFR, making it easier to process [].

Q2: What is the role of this compound in controlling the molecular weight distribution of polypropylene?

A: this compound, often used in combination with other electron donors like tetraethoxy silane or triethoxyisobutylsilane, plays a crucial role in broadening the molecular weight distribution of polypropylene [, ]. The interaction of these electron donors with the catalyst system allows for the production of polypropylene with a polydispersity index ranging from 6 to 20 [], indicating a wider range of polymer chain lengths. This controlled variation in chain length contributes to desirable properties in the final polypropylene product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。